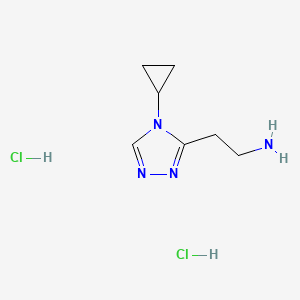
2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
説明
2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride (CPT-DHC) is a cyclic amine that has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology. CPT-DHC is a synthetic compound with a unique structure, and it has been found to have a wide range of biological activities. CPT-DHC has been studied in both in vitro and in vivo models, and has been found to have a variety of effects on biochemical and physiological processes.
科学的研究の応用
Anticancer Research
The triazole ring present in this compound is a common motif in many anticancer agents. Its structural similarity to purines allows it to interact with various biological targets involved in cancer progression. Researchers are exploring its potential as a scaffold for developing novel kinase inhibitors, which play a crucial role in cell signaling pathways that are often dysregulated in cancer cells .
Antimicrobial Activity
Compounds containing the 1,2,4-triazole ring have shown promise as antimicrobial agents. The cyclopropyl group may enhance the lipophilicity and, consequently, the cell membrane penetration ability, making it a valuable candidate for the development of new antibiotics to combat resistant strains of bacteria .
Analgesic and Anti-inflammatory Applications
The structural features of this compound suggest potential analgesic and anti-inflammatory activities. By modulating the cyclooxygenase pathway, which is involved in pain and inflammation, it could serve as a lead compound for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Properties
Triazole derivatives are known to exhibit antioxidant properties, which are essential in protecting cells from oxidative stress. This compound could be investigated for its ability to scavenge free radicals, thereby contributing to the prevention of diseases caused by oxidative damage .
Antiviral Agents
The triazole ring system is a key feature in several antiviral drugs. This compound could be used as a starting point for the design of novel antiviral agents, particularly those targeting viral enzymes necessary for replication .
Enzyme Inhibition
Various enzymes, such as carbonic anhydrases and cholinesterases, are potential targets for triazole derivatives. This compound could be studied for its inhibitory effects on these enzymes, leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease .
Aromatase Inhibitors
Aromatase inhibitors are crucial in the treatment of estrogen-dependent cancers. The triazole core of this compound is structurally similar to that of known aromatase inhibitors, suggesting its potential use in the development of new therapies for breast cancer .
Antitubercular Activity
Given the urgent need for new antitubercular agents, the triazole derivative’s potential activity against Mycobacterium tuberculosis could be a significant area of research. Its structural properties may allow it to interfere with the bacterial cell wall synthesis or other vital processes .
作用機序
Target of Action
The primary target of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Mode of Action
The compound interacts with the aromatase enzyme, forming hydrogen bonds with different targets . This interaction leads to the inhibition of the enzyme, thereby reducing the production of estrogen .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the estrogen biosynthesis pathway . This disruption can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against cancer cell lines . For example, certain 1,2,4-triazole derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .
特性
IUPAC Name |
2-(4-cyclopropyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-4-3-7-10-9-5-11(7)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGZFQPBZYILPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |
CAS RN |
1269151-89-4 | |
| Record name | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
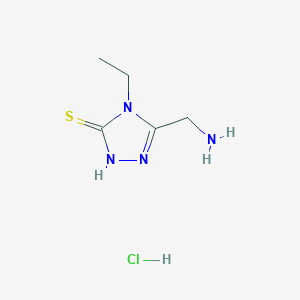
![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
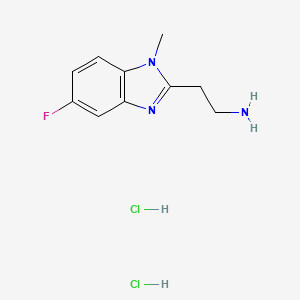

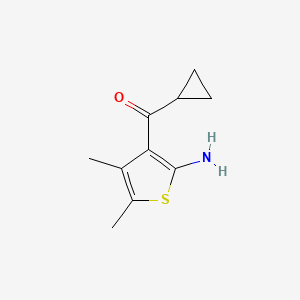
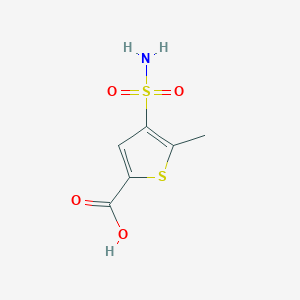
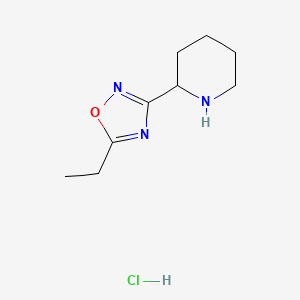




![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)